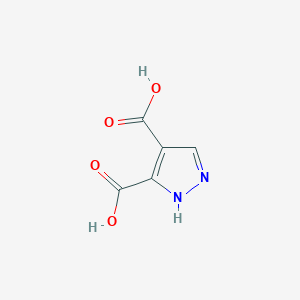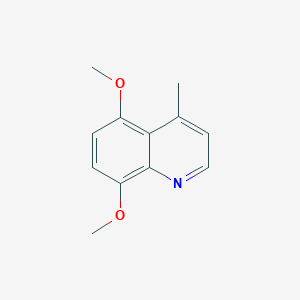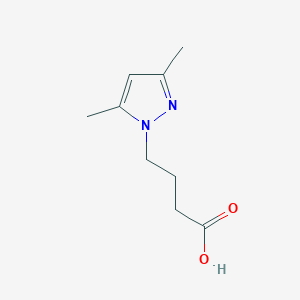
Ácido 2-formilfenoxiacético
Descripción general
Descripción
El ácido 2-(2-formilfenoxi)acético, también conocido como 2-carboximetoxibenzaldehído, es un compuesto orgánico con la fórmula molecular C9H8O4. Se caracteriza por la presencia de un grupo formilo unido a una porción de ácido fenoxiacético.
Aplicaciones Científicas De Investigación
2-(2-Formylphenoxy)acetic acid has several scientific research applications:
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-formilfenoxi)acético implica su interacción con varios objetivos moleculares y vías. Por ejemplo, cuando se utiliza como ligando en química de coordinación, puede formar complejos con iones metálicos, influyendo en sus propiedades electrónicas y magnéticas. En sistemas biológicos, sus derivados pueden interactuar con objetivos celulares, lo que lleva a efectos antimicrobianos o anticancerígenos .
Compuestos similares:
- Ácido 2-(4-formilfenoxi)acético
- Ácido 2-(2-metoxifenoxi)acético
- Ácido 2-(2-clorofenoxi)acético
Comparación:
Ácido 2-(4-formilfenoxi)acético: Estructura similar pero con el grupo formilo en la posición para, lo que lleva a diferente reactividad y propiedades.
Ácido 2-(2-metoxifenoxi)acético: Contiene un grupo metoxi en lugar de un grupo formilo, lo que afecta su comportamiento químico y aplicaciones.
Ácido 2-(2-clorofenoxi)acético:
El ácido 2-(2-formilfenoxi)acético destaca por su combinación única de un grupo formilo y una porción de ácido fenoxiacético, lo que lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido 2-(2-formilfenoxi)acético se puede sintetizar mediante la condensación de salicilaldehído con ácido cloroacético en presencia de una base. La reacción generalmente implica los siguientes pasos:
- Disolver salicilaldehído en un solvente adecuado, como acetonitrilo.
- Agregar ácido cloroacético y una base, como hidróxido de sodio, a la solución.
- Calentar la mezcla bajo condiciones de reflujo durante varias horas.
- Después de completar la reacción, enfriar la mezcla y acidificarla para precipitar el producto.
- Filtrar y purificar el producto por recristalización .
Métodos de producción industrial: La producción industrial de ácido 2-(2-formilfenoxi)acético sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-(2-formilfenoxi)acético se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo formilo se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio alcalino.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nitración utilizando una mezcla de ácido nítrico y ácido sulfúrico.
Principales productos formados:
Oxidación: Ácido 2-(2-carboxifenoxi)acético.
Reducción: Ácido 2-(2-hidroxifenoxi)acético.
Sustitución: Varios ácidos fenoxiacéticos sustituidos dependiendo del sustituyente introducido.
4. Aplicaciones en investigación científica
El ácido 2-(2-formilfenoxi)acético tiene varias aplicaciones en investigación científica:
Comparación Con Compuestos Similares
- 2-(4-Formylphenoxy)acetic acid
- 2-(2-Methoxyphenoxy)acetic acid
- 2-(2-Chlorophenoxy)acetic acid
Comparison:
2-(4-Formylphenoxy)acetic acid: Similar structure but with the formyl group in the para position, leading to different reactivity and properties.
2-(2-Methoxyphenoxy)acetic acid: Contains a methoxy group instead of a formyl group, affecting its chemical behavior and applications.
2-(2-Chlorophenoxy)acetic acid:
2-(2-Formylphenoxy)acetic acid stands out due to its unique combination of a formyl group and a phenoxyacetic acid moiety, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-(2-formylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMNLAAFDCKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064196 | |
| Record name | Acetic acid, (2-formylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-80-4 | |
| Record name | (2-Formylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formylphenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Formylphenoxy)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Formylphenoxy)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(2-formylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (2-formylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-formylphenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Formylphenoxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6J4EUV9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














